Liraglutide Intermediate: Exclusive Synthetic Role vs. Non-CF3 Pyridine Aldehydes
6-(Trifluoromethyl)pyridine-3-carboxaldehyde is a specified key intermediate in the preparation of liraglutide, a GLP-1 receptor agonist approved for type 2 diabetes mellitus treatment [1]. Non-fluorinated pyridine-3-carboxaldehyde or 6-substituted pyridine aldehydes lacking the trifluoromethyl group are not specified for this synthetic route, as the CF3 group at the 6-position is integral to the target API's molecular structure and pharmacological activity.
| Evidence Dimension | Specification in API synthetic route |
|---|---|
| Target Compound Data | Explicitly specified as key intermediate for liraglutide synthesis |
| Comparator Or Baseline | Pyridine-3-carboxaldehyde (CAS 500-22-1) and other non-CF3 pyridine aldehydes |
| Quantified Difference | Not specified for liraglutide route; CF3 group is structurally required |
| Conditions | Pharmaceutical manufacturing synthetic route specification |
Why This Matters
Procurement of the correct intermediate is critical for regulatory compliance and successful API synthesis; substitution with non-fluorinated analogs would yield a different final product.
- [1] HZ Square Chem. 6-Trifluoromethylpyridine-3-carboxaldehyde as Key Intermediate in Liraglutide Preparation. View Source
